molecular formula C17H25ClN4O4S B2827142 N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034458-78-9

N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2827142
CAS No.: 2034458-78-9
M. Wt: 416.92
InChI Key: RCAPENTWWKQLTI-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a piperidine ring, and an oxalamide group.

Scientific Research Applications

N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the dimethylsulfamoyl group: The piperidine intermediate is then reacted with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.

    Coupling with the chloro-methylphenyl group: The final step involves coupling the modified piperidine with 3-chloro-2-methylphenyl oxalyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide group, potentially leading to the formation of amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N1-(3-chloro-2-methylphenyl)-N2-(piperidin-4-yl)methyl)oxalamide
  • **N1-(3-chloro-2-methylphenyl)-N2-((1-(N-methylsulfamoyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced binding affinity to certain targets.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O4S/c1-12-14(18)5-4-6-15(12)20-17(24)16(23)19-11-13-7-9-22(10-8-13)27(25,26)21(2)3/h4-6,13H,7-11H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAPENTWWKQLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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